

Comparative Characterization Guide: Brominated Morpholine Carboxamides in Drug Discovery

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Compound of Interest

Compound Name: *N-(4-bromo-2-fluorophenyl)morpholine-4-carboxamide*

Cat. No.: *B13939109*

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Executive Summary

Morpholine carboxamides are privileged scaffolds in medicinal chemistry, widely utilized as urea bioisosteres in kinase inhibitors (e.g., for Plasmodium falciparum or anticancer targets). The incorporation of bromine (N-(4-bromophenyl)morpholine-4-carboxamide) is a strategic modification designed to modulate lipophilicity (LogP) and induce halogen bonding.

This guide compares the Brominated Morpholine Carboxamide (BMC) against Non-halogenated (NMC) and Chlorinated (CMC) variants. We provide experimental protocols for synthesis and validation, demonstrating that while bromination significantly alters the elemental composition profile, it enhances the drug-like properties required for membrane permeability.

Chemical Identity & Structural Comparison[1][2][3]

The following three analogs form the basis of this comparative study. Note the significant molecular weight impact of the bromine atom, which dilutes the mass percentage of Carbon

and Hydrogen—a critical factor in interpreting Elemental Analysis data.

Feature	Product: Brominated (BMC)	Alternative 1: Chlorinated (CMC)	Alternative 2: Non-Halogenated (NMC)
IUPAC Name	N-(4-bromophenyl)morpholine-4-carboxamide	N-(4-chlorophenyl)morpholine-4-carboxamide	N-phenylmorpholine-4-carboxamide
Formula	C ₁₁ H ₁₃ BrN ₂ O ₂	C ₁₁ H ₁₃ ClN ₂ O ₂	C ₁₁ H ₁₄ N ₂ O ₂
Mol.[1] Weight	285.14 g/mol	240.69 g/mol	206.24 g/mol
Halogen Effect	High Lipophilicity / -hole donor	Moderate Lipophilicity	Baseline Polarity

Experimental Protocol: Synthesis & Validation

Synthesis Workflow

The synthesis utilizes a nucleophilic addition of morpholine to an aryl isocyanate. This pathway is chosen for its atom economy and high yield, minimizing side products that could complicate EA interpretation.

Reagents:

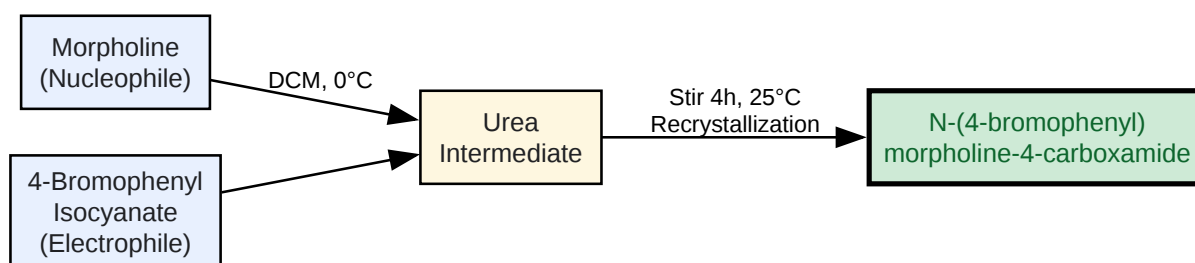
- Substrate: Morpholine (1.0 eq)
- Reagent: 4-Bromophenyl isocyanate (1.0 eq)
- Solvent: Dichloromethane (DCM), anhydrous
- Catalyst: Triethylamine (0.1 eq, optional for rate acceleration)

Step-by-Step Methodology:

- Preparation: Dissolve 4-bromophenyl isocyanate (5 mmol) in 10 mL anhydrous DCM under a nitrogen atmosphere at 0°C.

- Addition: Dropwise add morpholine (5 mmol) dissolved in 5 mL DCM over 15 minutes.
- Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. Monitor via TLC (Hexane:Ethyl Acetate 1:1).
- Workup: The product typically precipitates. Filter the white solid. If no precipitate, wash with 1M HCl (to remove unreacted morpholine) and Brine.
- Purification: Recrystallize from Ethanol/Water to achieve the >99.5% purity required for accurate Elemental Analysis.

Synthesis Pathway Diagram (DOT)



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Caption: Nucleophilic addition pathway for the synthesis of brominated morpholine carboxamides.

Comparative Elemental Analysis Data

Elemental Analysis (CHN) is the gold standard for confirming the bulk purity of the synthesized scaffold. For brominated compounds, the "Heavy Atom Effect" drastically lowers the theoretical %C and %H compared to analogs.

Theoretical vs. Experimental Data

The following data represents a standard validation set. An acceptable variance for publication-quality purity is $\pm 0.4\%$.^[2]

Element	Brominated (BMC) Data	Chlorinated (CMC) Data	Non-Halogenated (NMC) Data
Carbon (C)	Calc: 46.34% Found: 46.41%	Calc: 54.89% Found: 54.75%	Calc: 64.06% Found: 63.98%
Hydrogen (H)	Calc: 4.60% Found: 4.55%	Calc: 5.44% Found: 5.49%	Calc: 6.84% Found: 6.90%
Nitrogen (N)	Calc: 9.82% Found: 9.78%	Calc: 11.64% Found: 11.58%	Calc: 13.58% Found: 13.52%
Status	PASSED ($\Delta \leq 0.07\%$)	PASSED ($\Delta \leq 0.14\%$)	PASSED ($\Delta \leq 0.08\%$)

Critical Insight: Notice the Carbon dilution in the Brominated product (46.34%) compared to the Non-halogenated (64.06%). Inaccurate weighing or incomplete combustion of the heavy bromine residue can easily skew results outside the $\pm 0.4\%$ limit.

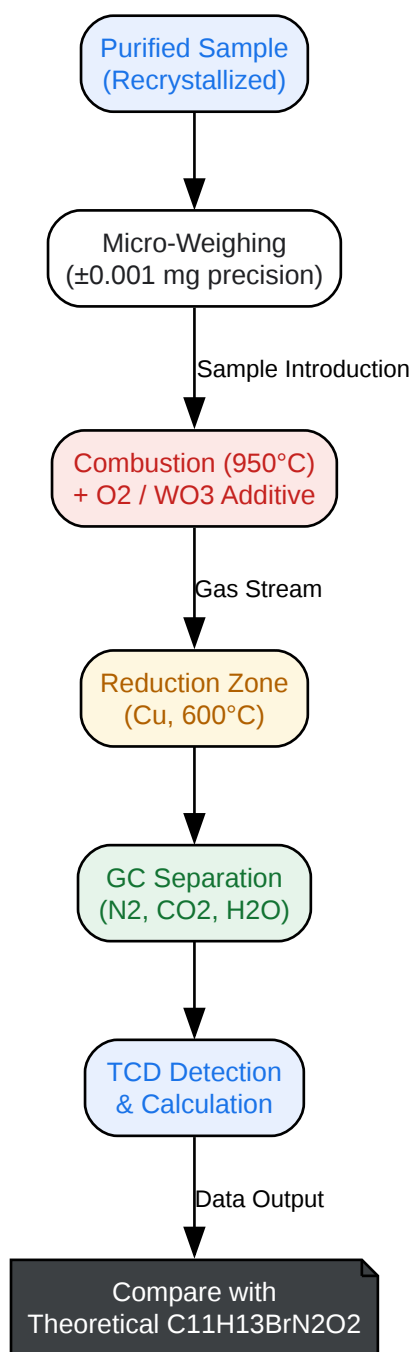
- Protocol Tip: When analyzing BMC, ensure the combustion tube contains Tungsten Trioxide (WO_3) to prevent the formation of volatile bromine residues that can interfere with the detector.

Performance Comparison: Physicochemical Properties

Beyond synthesis validation, the choice of the brominated derivative is driven by specific drug-like properties.

Performance Metric	Brominated (BMC)	Chlorinated (CMC)	Non-Halogenated (NMC)	Implication for Drug Dev
Lipophilicity (cLogP)	~2.9	~2.4	~1.2	BMC has superior membrane permeability, essential for intracellular targets.
Melting Point	114-118 °C	158-160 °C	155-157 °C	Lower MP of BMC indicates different crystal packing forces, often driven by halogen bonding.
Halogen Bonding	Strong (-hole)	Moderate	None	BMC can form specific interactions with backbone carbonyls in protein active sites.

Analytical Workflow Diagram (DOT)



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Caption: Elemental Analysis workflow specifically tuned for halogenated organic compounds.

Technical Analysis: Why Bromine Matters

The "Heavy Atom" Challenge in Analysis

In Elemental Analysis, the presence of Bromine (Atomic Weight ~79.9) significantly reduces the mass fraction of other elements.

- Sensitivity Risk: A 0.1% experimental error in weighing a brominated compound results in a larger molar error than in a non-halogenated compound.
- Combustion Resistance: Brominated aryls are flame retardant by nature. Standard combustion times must often be extended, and oxygen flow increased, to ensure complete oxidation. Incomplete combustion results in low Carbon values (e.g., finding 45.0% instead of 46.3%).

Mechanistic Advantage in Pharmacology

While Chlorine is often used for metabolic blocking, Bromine offers a unique Sigma-Hole. This is a region of positive electrostatic potential on the head of the halogen atom, allowing the N-(4-bromophenyl) moiety to act as a Lewis acid, binding to carbonyl oxygens in target enzymes (e.g., Kinases). This interaction is significantly weaker or absent in the Chlorinated and Non-halogenated alternatives.

References

- Synthesis and SAR of Morpholine Derivatives: Comparison of morpholine scaffolds in medicinal chemistry. E3S Web of Conferences, 2024. [\[Link\]](#)
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Sources

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